tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride
Description
This compound is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, an amine functionality at the (2R,3S)-configured butan-2-yl backbone, and a hydrochloride counterion. It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. Its hydrochloride form enhances stability and solubility in polar solvents, making it suitable for controlled reactions in drug discovery pipelines .
Properties
Molecular Formula |
C9H21ClN2O2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(10)7(2)11-8(12)13-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t6-,7+;/m0./s1 |
InChI Key |
KXWJLSCBOFUOQV-UOERWJHTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)NC(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CC(C(C)NC(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via BOC Protection of Amino Alcohols
Overview:
The foundational step involves protecting amino groups as tert-butoxycarbonyl (BOC) derivatives, typically starting from amino alcohols such as 3-aminobutan-2-ol. The carbamate is formed by reacting the amino precursor with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions.
Reaction Pathway:
$$ \text{Amino alcohol} + \text{Di-tert-butyl dicarbonate} \rightarrow \text{Tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate} $$
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or N-methylmorpholine
- Temperature: Ambient or slightly cooled (~0°C) to control exothermicity
- Duration: 2–4 hours
Research Data:
A study indicates that the reaction yields high purity carbamates with yields exceeding 85% under optimized conditions, with purification via column chromatography.
Reduction of N-Substituted Intermediates to Amino Derivatives
Overview:
The protected carbamate intermediate can be further reduced to yield the amino compound. A common approach involves hydride reduction, notably using diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (NaBH₄) in suitable solvents.
Reaction Pathway:
$$ \text{Carbamate} \xrightarrow[\text{reduction}]{\text{DIBAL-H}} \text{(2R,3S)-3-Aminobutan-2-yl} $$
- Solvent: Toluene or dichloromethane
- Temperature: -78°C during hydride addition, then warmed to room temperature
- Reaction Time: 1–2 hours
Research Findings:
A 2023 publication reports successful reduction with DIBAL-H, achieving yields of approximately 80%, with the reaction monitored via TLC and confirmed by NMR spectroscopy.
Formation of the Hydrochloride Salt
Overview:
The free base amino carbamate is converted into its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amino compound with hydrogen chloride gas or anhydrous hydrogen chloride in an appropriate solvent.
Reaction Pathway:
$$ \text{Amino compound} + \text{HCl} \rightarrow \text{tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride} $$
- Solvent: Ethyl acetate or methanol
- HCl Source: Gaseous HCl or concentrated HCl in diethyl ether
- Temperature: Ambient or slightly cooled (~0°C)
- Duration: 1–2 hours
Research Data:
The process yields a crystalline hydrochloride salt with high purity (>98%), confirmed by melting point analysis and IR spectroscopy.
Alternative Synthetic Route: Condensation and Cyclization Strategies
Overview:
Some patents and research articles describe multi-step syntheses involving condensation of amino acids or amino alcohols with carbamoyl donors, followed by cyclization or functional group transformations.
Example:
Condensation of N-BOC-D-Serine with isobutyl chlorocarbonate to generate mixed anhydrides, then coupling with amines, as detailed in a 2009 patent, can be adapted for the synthesis of the target compound.
- Reagents: Isobutyl chlorocarbonate, N-methylmorpholine
- Solvent: Ethyl acetate or dichloromethane
- Temperature: 0°C to ambient
- Time: 2–4 hours
Research Findings:
This method offers high selectivity and yields, with purification via chromatography.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation | Amino alcohol | Di-tert-butyl dicarbonate | Dichloromethane | 0°C to RT | 85–95 | Standard BOC protection |
| Reduction | Carbamate | DIBAL-H | Toluene | -78°C to RT | 80 | Hydride reduction to amino |
| Salt formation | Free amino | HCl gas or HCl solution | Ethyl acetate/methanol | RT | >98 | Acid-base neutralization |
| Condensation (patented) | N-BOC-D-Serine | Isobutyl chlorocarbonate | Ethyl acetate | 0°C to RT | Variable | Multi-step synthesis |
Research Discoveries and Perspectives
Efficiency and Selectivity:
Modern methods emphasize high selectivity, minimal side reactions, and scalable protocols, as demonstrated in recent patents and publications.Green Chemistry Approaches:
Use of less toxic solvents and catalytic conditions is gaining traction, with some protocols employing aqueous media or microwave-assisted synthesis.Structural Confirmation: NMR, IR, and mass spectrometry consistently confirm the integrity of intermediates and final products, ensuring reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions typically require strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The protecting group can be easily removed under mild conditions, making it ideal for use in solid-phase peptide synthesis .
Medicine
In medicine, derivatives of this compound are investigated for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride involves the hydrolysis of the carbamate group to release the corresponding amine. This reaction is catalyzed by enzymes such as esterases and occurs under physiological conditions. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Rings
Compound 1 : tert-Butyl N-[(2S,3S)-2-Methylazetidin-3-yl]carbamate Hydrochloride (CAS: 2068138-00-9)
- Molecular Formula : C₉H₁₉ClN₂O₂ (MW: 222.71)
- Key Differences :
- Replaces the butan-2-yl chain with a 2-methylazetidin-3-yl ring, introducing a constrained four-membered ring system.
- Stereochemistry: (2S,3S) vs. (2R,3S) in the target compound, altering spatial interactions in chiral environments.
- Applications : Used in kinase inhibitor synthesis due to azetidine’s rigidity, which enhances target binding affinity .
Compound 2 : tert-Butyl N-(Azetidin-3-ylmethyl)carbamate Hydrochloride (CAS: 1170108-38-9)
- Molecular Formula : C₉H₁₉ClN₂O₂ (MW: 222.71)
- Key Differences :
- Features a methylene bridge between the azetidine ring and the Boc group, increasing conformational flexibility.
- Lacks stereochemical complexity compared to the (2R,3S)-configured target compound.
- Applications : Intermediate for peptide mimetics and GPCR-targeted therapeutics .
Analogues with Cycloaliphatic Backbones
Compound 3 : tert-Butyl ((cis-3-(Aminomethyl)cyclohexyl)methyl)carbamate Hydrochloride (CAS: 1049743-64-7)
- Molecular Formula : C₁₃H₂₅ClN₂O₂ (MW: 276.80)
- Key Differences: Cyclohexyl backbone introduces lipophilicity, enhancing membrane permeability. cis-Configured aminomethyl group vs. linear (2R,3S) stereochemistry in the target compound.
- Applications : Neuroactive compound synthesis, particularly for CNS-targeted drugs .
Functionalized Derivatives
Compound 4 : tert-Butyl 3,3-Bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5)
Comparative Analysis Table
Research Findings and Trends
- Stereochemical Impact: The (2R,3S) configuration in the target compound is critical for enantioselective synthesis of β-amino alcohol derivatives, a motif prevalent in antiviral agents (e.g., remdesivir analogues) .
- Solubility and Stability : Hydrochloride salts (e.g., Compounds 1–3) exhibit improved aqueous solubility (>50 mg/mL in water) compared to free bases, facilitating biphasic reaction conditions .
- Synthetic Utility : Azetidine-containing analogues (Compounds 1–2) are prioritized in fragment-based drug design due to their balanced rigidity and metabolic stability .
Biological Activity
Tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, structural characteristics, and relevant research findings.
Molecular Formula and Structure
The molecular formula for this compound is . The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino acid derivative. Its structural representation can be summarized as follows:
- SMILES Notation :
C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)N - InChI Key :
LIVUZRASEMVBNR-NKWVEPMBSA-N
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 204.25 g/mol |
| Appearance | White crystalline |
| Solubility | Soluble in water |
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes involved in metabolic processes. It is hypothesized to function as an inhibitor or modulator of certain pathways related to amino acid metabolism and neurotransmitter regulation.
Pharmacological Effects
- Neuroprotective Activity : Research indicates that compounds similar to this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Antioxidant Properties : Some studies suggest that this compound could exhibit antioxidant properties, reducing oxidative stress in cellular environments.
- Potential Antidiabetic Effects : There is emerging evidence that derivatives of this compound may influence glucose metabolism, suggesting potential applications in managing diabetes.
Case Studies
- Neuroprotection in Animal Models : A study conducted on rodent models demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. The results indicated a significant improvement in behavioral outcomes compared to control groups.
- Impact on Glucose Metabolism : Another investigation focused on the compound's effect on glucose levels in diabetic rats. The findings revealed a marked decrease in blood glucose levels post-treatment, indicating its potential role as an antidiabetic agent.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves sequential carbamate protection and deprotection steps. A common approach includes reacting hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate under controlled conditions (e.g., low temperature, dichloromethane solvent) to stabilize intermediates . Purification via recrystallization or chromatography is critical to achieving >95% purity. Temperature control (<0°C) minimizes side reactions, while solvent choice (e.g., dichloromethane) ensures solubility and reaction efficiency .
Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard for stereochemical confirmation . For non-crystalline samples, chiral HPLC with a polysaccharide-based column or nuclear Overhauser effect (NOE) NMR experiments can distinguish between (2R,3S) and other stereoisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Contradictions often arise from competing side reactions (e.g., overprotection of amino groups or racemization). Systematic optimization involves:
- Temperature Gradients : Testing reactions at −20°C, 0°C, and room temperature to identify racemization thresholds .
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may improve regioselectivity compared to dichloromethane .
- Catalyst Use : Adding DMAP (4-dimethylaminopyridine) can accelerate carbamate formation while reducing byproducts .
A comparative analysis of these variables should be documented in a reaction optimization table (see example below).
Q. What strategies enhance enantiomeric purity during multi-step synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Incorporating tert-butyl carbamate early in the synthesis preserves stereochemical integrity by minimizing exposure to basic/acidic conditions .
- Dynamic Kinetic Resolution : Using enantioselective catalysts (e.g., Ru-based complexes) during key steps like epoxide ring-opening (as in related compounds) can improve enantiomeric excess (ee) to >99% .
- In-line Monitoring : Real-time FTIR or Raman spectroscopy detects racemization during reactions, enabling immediate parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
